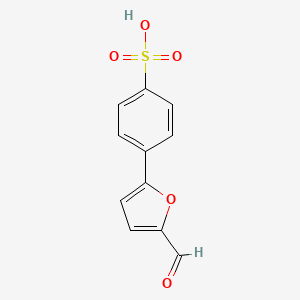

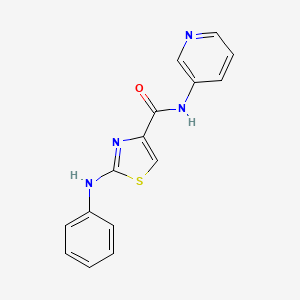

4-(5-Formylfuran-2-yl)benzenesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Formylfuran-2-yl)benzenesulfonic acid is an organic compound with the molecular formula C11H8O5S . It has an average mass of 252.243 Da and a monoisotopic mass of 252.009247 Da . It is also known by its IUPAC name, 4-(5-Formyl-2-furyl)benzenesulfonic acid .

Molecular Structure Analysis

The molecular structure of this compound comprises of 11 carbon atoms, 8 hydrogen atoms, 5 oxygen atoms, and 1 sulfur atom . Unfortunately, the specific 3D structure or other detailed structural information is not available in the searched resources.Scientific Research Applications

Photodynamic Therapy and Fluorescence Properties

Compounds structurally related to "4-(5-Formylfuran-2-yl)benzenesulfonic acid" have been investigated for their potential in photodynamic therapy (PDT) and fluorescence applications. For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yields, making them promising as Type II photosensitizers for treating cancer through photodynamic therapy. Their excellent fluorescence properties further enhance their applicability in this field (Pişkin, Canpolat, & Öztürk, 2020).

Catalysis in Alcohol Oxidation

Sulfonated Schiff base copper(II) complexes, potentially including derivatives of benzenesulfonic acid compounds, have been synthesized and applied as efficient and selective catalysts in the oxidation of alcohols. These complexes have demonstrated significant potential in converting alcohols to aldehydes and ketones, a key reaction in organic synthesis, under mild and environmentally friendly conditions (Hazra, Martins, Silva, & Pombeiro, 2015).

Development of Anticancer Compounds

The synthesis and characterization of new Schiff bases from sulfamethoxazole and related compounds, including those derived from benzenesulfonamide, have been explored for their potential anticancer activities. These compounds have shown inhibitory effects on various enzymes, indicating their potential as therapeutic agents against cancer (Alyar et al., 2019).

Electrooxidation and Catalysis

Palladium nanoparticles supported on functionalized multi-walled carbon nanotubes (MWCNTs) prepared with benzenesulfonic acid have demonstrated enhanced electrocatalytic properties for formic acid oxidation. This research underscores the potential of benzenesulfonamide derivatives in fuel cell technologies and other applications requiring efficient catalysis of small organic molecules (Yang, Zhang, Mi, & Ye, 2008).

Synthesis of Heterocyclic Compounds

Benzenesulfonamide derivatives have been utilized in the synthesis of heterocyclic compounds, serving as intermediates in creating complex molecular structures with potential applications in pharmaceuticals and materials science. For instance, the synthesis of 1,3-dioxin-4-ones and their conversion to various heterocyclic compounds demonstrates the versatility of these derivatives in organic synthesis (Sato et al., 1989).

properties

IUPAC Name |

4-(5-formylfuran-2-yl)benzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5S/c12-7-9-3-6-11(16-9)8-1-4-10(5-2-8)17(13,14)15/h1-7H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJZJDRDSDDLRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=O)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2979808.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2979816.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979819.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2979823.png)

![3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2979826.png)